molecular formula C16H13ClN2O2 B610391 N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide CAS No. 1798331-92-6

N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide

Cat. No. B610391
M. Wt: 300.742
InChI Key: PYCTUCLCTVWILY-UHFFFAOYSA-N
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Description

“N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide” is a chemical compound with the molecular formula C16H13ClN2O2 . It has a molecular weight of 300.74 g/mol . The compound is also known by its synonyms QX77 and 1798331-92-6 .


Molecular Structure Analysis

The molecular structure of “N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide” includes a benzoxazin ring attached to a phenyl ring via a nitrogen atom . The compound also contains an acetamide group . The InChIKey of the compound is PYCTUCLCTVWILY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide” is a white to beige powder that is soluble in DMSO . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Chaperone-Mediated Autophagy (CMA) Activator

  • Scientific Field : Biochemistry and Cell Biology .
  • Application Summary : QX77, a derivative of the atypical retinoid AR7, is used as a CMA activator. It works by antagonizing retinoic acid receptor-α (RARα) signaling .
  • Methods of Application : QX77 is applied to cells in a culture medium. In one study, it was used at a concentration of 20 μM for 48 hours .
  • Results : QX77 was found to rescue defective trafficking and lysosomal localization of the CMA receptor LAMP2A in cystinotic Ctns-/- MEFs and CTNS -KO human proximal tubule cells (PTCs). It did this by restoring Rab11 expression and Rab11-positive vesicles trafficking to the level seen in wild-type cells .

Anti-Inflammatory and Analgesic Agent

  • Scientific Field : Pharmacology .
  • Application Summary : Benzoxazine derivatives, including N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide, have been reported to exhibit anti-inflammatory and analgesic properties .
  • Results : The results or outcomes of these applications are not specified in the sources I found .

Antifungal and Antibacterial Agent

  • Scientific Field : Microbiology .
  • Application Summary : Benzoxazine derivatives have been reported to exhibit antifungal and antibacterial activities .
  • Results : The results or outcomes of these applications are not specified in the sources I found .

Reduction of α-synuclein Accumulation

  • Scientific Field : Neurobiology .
  • Application Summary : QX77 treatment has been shown to significantly reduce toxic α-synuclein (α-syn) accumulation in PD patients’ iPSCs-derived astrocytes with LRRK2 G2019S mutation .
  • Methods of Application : The compound is applied to cells in a culture medium. In one study, it was used at a concentration of 20 μM for 5 days .
  • Results : The treatment resulted in a significant reduction in α-synuclein accumulation .

Elastase Inhibitor

  • Scientific Field : Biochemistry .
  • Application Summary : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one, which may include N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide, are used as elastase inhibitors .
  • Results : The results or outcomes of these applications are not specified in the sources I found .

Antineoplastic Agent

  • Scientific Field : Oncology .
  • Application Summary : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one, which may include N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide, are used as antineoplastic agents .
  • Results : The results or outcomes of these applications are not specified in the sources I found .

Enzyme Inhibitor

  • Scientific Field : Biochemistry .
  • Application Summary : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one, which may include N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide, are used as enzyme inhibitors .
  • Results : The results or outcomes of these applications are not specified in the sources I found .

Protease Inhibitor

  • Scientific Field : Biochemistry .
  • Application Summary : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as protease inhibitors .
  • Results : The results or outcomes of these applications are not specified in the sources I found .

Fungicidal Agent

  • Scientific Field : Microbiology .
  • Application Summary : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as fungicidal agents .
  • Results : The results or outcomes of these applications are not specified in the sources I found .

properties

IUPAC Name

N-[4-(7-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10(20)18-13-5-2-11(3-6-13)15-9-21-16-8-12(17)4-7-14(16)19-15/h2-8H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCTUCLCTVWILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide

Citations

For This Compound
1
Citations
MF Almeida, BA Bahr, ST Kinsey - International review of neurobiology, 2020 - Elsevier
The endosomal-lysosomal pathways and related autophagic processes are responsible for proteostasis, involving complexes between lysosomes and autophagosomes. Lysosomes …
Number of citations: 12 www.sciencedirect.com

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